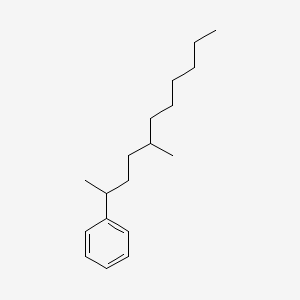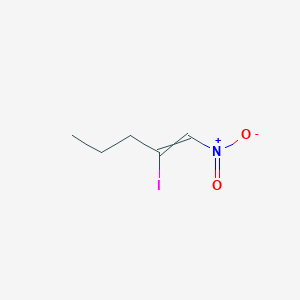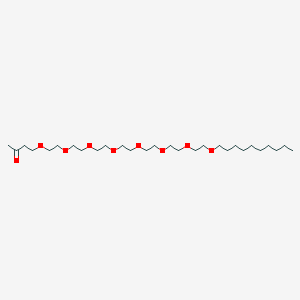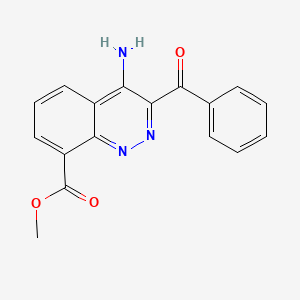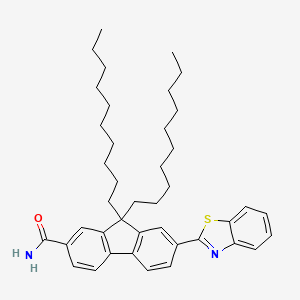
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as phenols and aldehydes.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzofuran ring can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Lacks the ethyl group.
6-Methyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Contains a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
832721-51-4 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
6-ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-8-5-9(12)15-11(8,6-7)10(13)14/h3,8H,2,4-6H2,1H3,(H,13,14) |
Clé InChI |
ZYVXBAQMKQHIPU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC2CC(=O)OC2(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


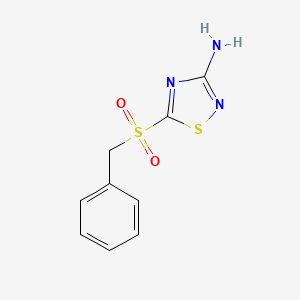
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
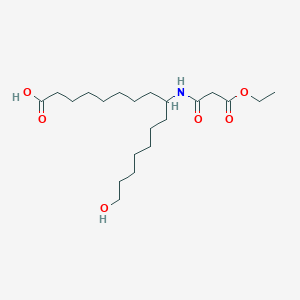
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
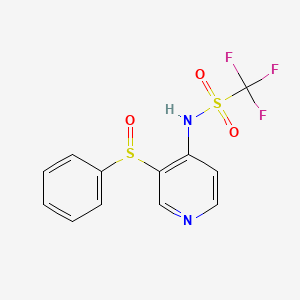

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
